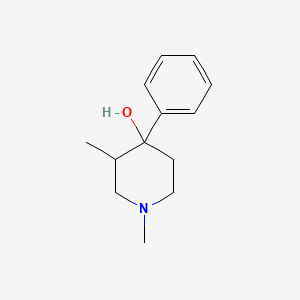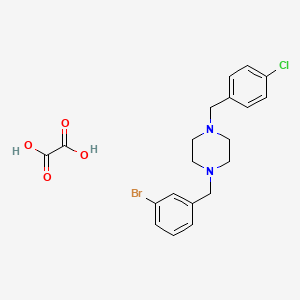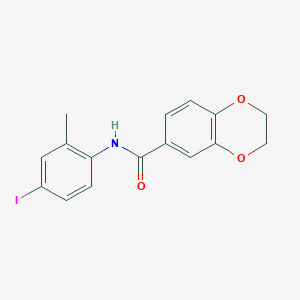![molecular formula C19H24O3 B5112708 4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene](/img/structure/B5112708.png)
4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene is a chemical compound that has been widely used in scientific research. It is also known as ICI 118,551 and is a selective antagonist of β2-adrenergic receptors. This compound has been used to study the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition.
Mecanismo De Acción
4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene acts as a selective antagonist of the β2-adrenergic receptor. This means that it binds to the receptor but does not activate it. By blocking the receptor, this compound inhibits the physiological effects of β2-adrenergic receptor activation.
Biochemical and Physiological Effects:
Activation of the β2-adrenergic receptor leads to an increase in cyclic AMP, which plays a crucial role in many physiological processes. These processes include bronchodilation, vasodilation, and glycogenolysis. Inhibition of the β2-adrenergic receptor by 4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene leads to the opposite effects, including bronchoconstriction, vasoconstriction, and decreased glycogenolysis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene in lab experiments has several advantages. It is a selective antagonist of the β2-adrenergic receptor, which allows for the study of the specific effects of this receptor. Additionally, this compound has been used in many previous studies, which allows for comparison and replication of results.
However, there are also limitations to the use of this compound in lab experiments. It has a relatively short half-life, which means that it may need to be administered frequently to maintain its effects. Additionally, it may have off-target effects on other receptors, which could complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on 4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene. One area of interest is the role of the β2-adrenergic receptor in different tissues and disease states. Another area of interest is the development of more selective and potent β2-adrenergic receptor antagonists for use in clinical settings.
In conclusion, 4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene is a chemical compound that has been widely used in scientific research to study the β2-adrenergic receptor. Its selective antagonism of this receptor allows for the study of its specific effects, and it has been used in many previous studies. However, there are also limitations to its use, and future research should focus on developing more selective and potent β2-adrenergic receptor antagonists for use in clinical settings.
Métodos De Síntesis
The synthesis of 4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene involves several steps. Firstly, 4-bromophenol is reacted with 2-methoxyphenol to form 4-(2-methoxyphenoxy)bromobenzene. This compound is then reacted with 1,2-dimethyl-3-nitrobenzene to form 4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene.
Aplicaciones Científicas De Investigación
4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene has been used extensively in scientific research to study the β2-adrenergic receptor. This receptor is found in many tissues, including the lungs, heart, and skeletal muscle. Activation of the β2-adrenergic receptor leads to an increase in cyclic AMP, which plays a crucial role in many physiological processes.
Propiedades
IUPAC Name |
4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-15-10-11-17(14-16(15)2)21-12-6-7-13-22-19-9-5-4-8-18(19)20-3/h4-5,8-11,14H,6-7,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBBVSQZNIDIOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCCOC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Methoxyphenoxy)butoxy]-1,2-dimethylbenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-(2-methylphenyl)benzamide](/img/structure/B5112628.png)
![N-cyclopentyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide](/img/structure/B5112650.png)


![2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-benzoylphenyl)hydrazone]](/img/structure/B5112657.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5112661.png)


![6-amino-4-(3-hydroxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5112685.png)
![N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5112702.png)


![4-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-1-cyclohexyl-2-piperazinone](/img/structure/B5112725.png)
